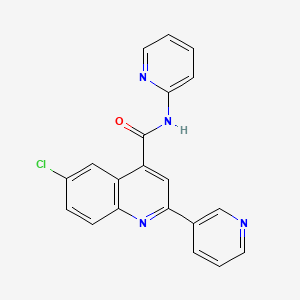
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide
描述
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as DPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPTC belongs to the class of 1,2,4-triazole derivatives, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.
作用机制
The mechanism of action of 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation and survival. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis.
In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens, leading to the inhibition of disease progression. In addition, this compound has been shown to modulate the immune response, leading to the activation of immune cells and the production of cytokines that are involved in the clearance of pathogens.
实验室实验的优点和局限性
One of the major advantages of 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide is its broad-spectrum activity against a variety of diseases, including cancer and infectious diseases. In addition, this compound has been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action, which can provide insights into its therapeutic potential.
In addition, future research can focus on the development of novel derivatives of this compound with improved activity and selectivity against specific diseases. Finally, research can focus on the development of new drug delivery systems for this compound, including nanoparticles and liposomes, which can improve its targeted delivery and reduce its toxicity.
科学研究应用
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In the field of infectious diseases, this compound has been shown to possess antifungal and antibacterial activity against a variety of pathogens, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
属性
IUPAC Name |
1,5-diphenyl-N-(pyridin-2-ylmethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(23-15-17-11-7-8-14-22-17)19-24-20(16-9-3-1-4-10-16)26(25-19)18-12-5-2-6-13-18/h1-14H,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBGFZJMIVXOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4685958.png)
![4-[2-(4-ethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4685963.png)
![4-(3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}propanoyl)morpholine](/img/structure/B4685969.png)

![isopropyl 2-{[3-(phenylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4685991.png)
![4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone](/img/structure/B4685995.png)
![2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4686010.png)


![1-(1-ethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4686024.png)
![N-(4-methoxyphenyl)-4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4686039.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686042.png)

